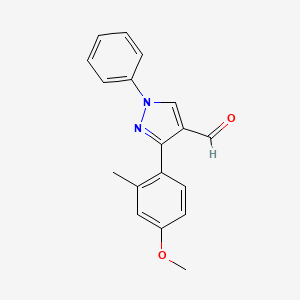

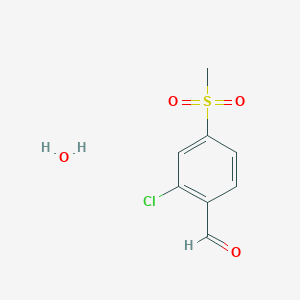

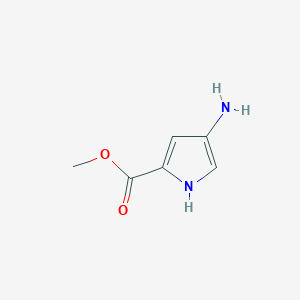

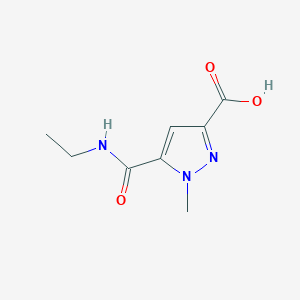

methyl 4-amino-1H-pyrrole-2-carboxylate

Vue d'ensemble

Description

Methyl 4-amino-1H-pyrrole-2-carboxylate is an intermediate used in the synthesis of various compounds. It has been used to prepare pyrrolyl aryl sulfones with activity against HIV-1 . It is also used in the synthesis of diaryl pyrrolecarboxylates as combretastatin A-4/lamellarin T hybrids with anti-mitotic and cytotoxic activity .

Synthesis Analysis

The synthesis of pyrrole derivatives like methyl 4-amino-1H-pyrrole-2-carboxylate often involves the Paal-Knorr pyrrole condensation . This reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The molecular structure of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is represented by the empirical formula C7H11ClN2O2 . The SMILES string representation is Cl.COC(=O)c1cc(N)cn1C .Physical And Chemical Properties Analysis

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a solid at room temperature . It has a molecular weight of 190.63 . The compound does not have a flash point .Applications De Recherche Scientifique

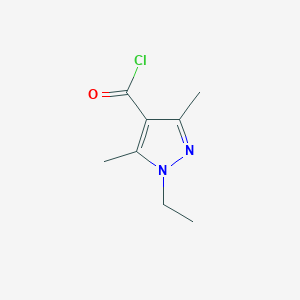

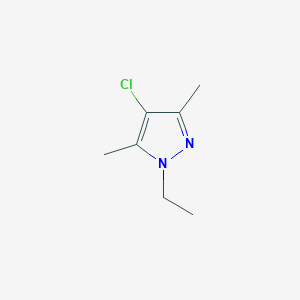

Synthesis of α-Aminopyrrole Derivatives : Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates, which are structurally related to methyl 4-amino-1H-pyrrole-2-carboxylate. This method involves a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" and leads to the formation of compounds like pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates. These compounds demonstrate significant reactivity, allowing for further chemical transformations and potential applications in medicinal chemistry (Galenko et al., 2019).

Building Blocks in Medicinal Chemistry : Rochais et al. (2004) achieved the first synthesis of methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates. This synthesis provided a pathway to create building blocks useful in accessing various nitrogen heterocycles with potential therapeutic applications. The methodology involves a four-step process starting from arylacetonitriles and highlights the versatility of these compounds in drug discovery (Rochais et al., 2004).

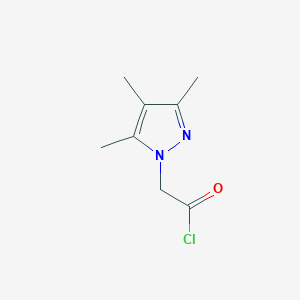

One-Pot Synthesis from 5-Methoxyisoxazoles : Galenko et al. (2015) described a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction. This process involves starting with 5-methoxyisoxazoles and pyridinium ylides, leading to the formation of pyrrolylpyridinium salts, which are further transformed into methyl 4-piperidinopyrrole-2-carboxylates. This study demonstrates the potential for efficient synthesis methods in producing these compounds (Galenko et al., 2015).

Synthesis of Novel N-Protected Methyl Pyrrole Derivatives : Grošelj et al. (2013) developed a new synthesis for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates. These compounds, which are structurally related to methyl 4-amino-1H-pyrrole-2-carboxylates, are synthesized from N-protected α-amino acids. They serve as key intermediates for the construction of functionalized heterocycles, demonstrating the broad applicability of these pyrrole derivatives in organic synthesis (Grošelj et al., 2013).

Safety and Hazards

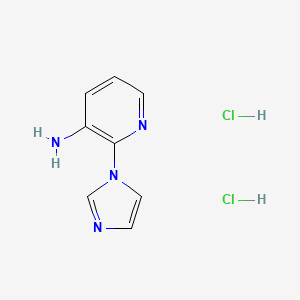

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

methyl 4-amino-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLAJBYPBHAJMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-amino-1H-pyrrole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)

![2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087136.png)

![[2-(Pyrazin-2-yloxy)ethyl]amine](/img/structure/B3087158.png)